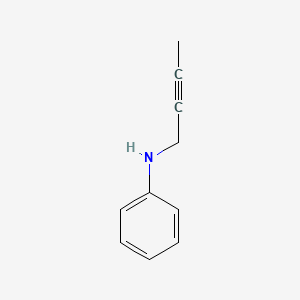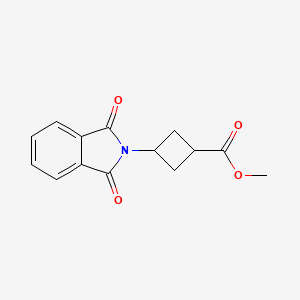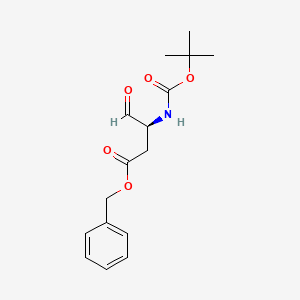
Boc-L-aspartic acid ss-benzyl ester Merrifield resin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is a compound used primarily in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a benzyl group. The Merrifield resin is a solid support used in solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves several steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected L-aspartic acid is esterified with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment to Merrifield Resin: The Boc-L-aspartic acid ss-benzyl ester is then attached to the Merrifield resin through a linker, typically using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Boc-L-aspartic acid ss-benzyl ester Merrifield resin undergoes several types of reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds through coupling reactions with other amino acids or peptides using reagents like DIC and HOBt.
Cleavage: Cleavage of the peptide from the Merrifield resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Major Products Formed
Deprotection: L-aspartic acid ss-benzyl ester.
Coupling: Peptides with Boc-L-aspartic acid ss-benzyl ester as a building block.
Cleavage: Free peptides and the Merrifield resin.
科学研究应用
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for use as antigens, enzyme substrates, and receptor ligands.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Large-scale production of peptides for use in pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves the stepwise addition of amino acids to form peptides. The Boc protecting group prevents unwanted side reactions, while the benzyl ester and Merrifield resin provide a stable and efficient solid support for peptide synthesis. The coupling reagents facilitate the formation of peptide bonds, and the deprotection and cleavage steps allow for the release of the final peptide product.
相似化合物的比较
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is unique in its combination of a Boc-protected amino acid, a benzyl ester, and a Merrifield resin. Similar compounds include:
Boc-L-glutamic acid ss-benzyl ester Merrifield resin: Used for the synthesis of peptides containing glutamic acid.
Boc-L-aspartic acid ss-tert-butyl ester Merrifield resin: Similar to the benzyl ester variant but with a tert-butyl ester instead of a benzyl ester.
Fmoc-L-aspartic acid ss-benzyl ester Merrifield resin: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
These compounds differ in their protecting groups and ester functionalities, which can affect their reactivity and suitability for different peptide synthesis applications.
属性
CAS 编号 |
79069-52-6 |
|---|---|
分子式 |
C16H21NO5 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI 键 |
LVIROJKIQPNSIT-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C=O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


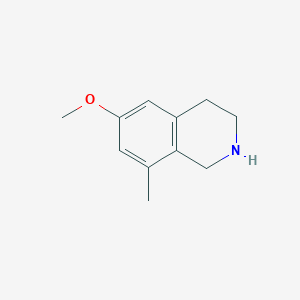

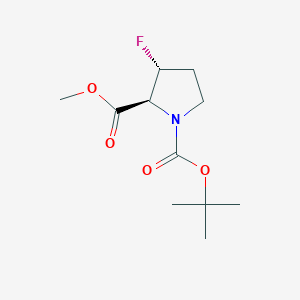
![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
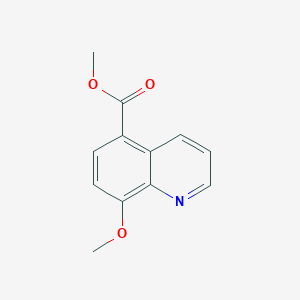
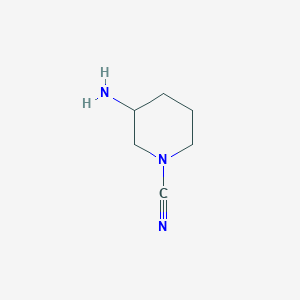
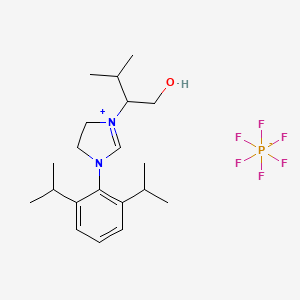
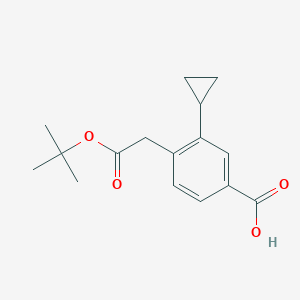
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
